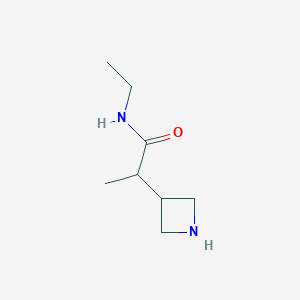
Adenosine 5'-diphosphate magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-diphosphate magnesium salt is a compound that plays a crucial role in various biological processes. It is an adenine nucleotide involved in energy storage and nucleic acid metabolism. This compound is essential for the conversion of adenosine 5’-diphosphate into adenosine 5’-triphosphate, which is a central component of energy storage and metabolism in living organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphate magnesium salt can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the breakdown of precursors like nicotinamide adenine dinucleotide, yielding adenosine 5’-diphosphate as a product . The chemical synthesis involves the reaction of adenosine with phosphoric acid under controlled conditions to form adenosine 5’-diphosphate, which is then combined with magnesium ions to form the magnesium salt.
Industrial Production Methods
Industrial production of adenosine 5’-diphosphate magnesium salt typically involves large-scale enzymatic synthesis due to its efficiency and specificity. The process includes the fermentation of bacterial cultures that produce the necessary enzymes, followed by extraction and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-diphosphate magnesium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically in the presence of reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of adenosine 5’-diphosphate magnesium salt can lead to the formation of adenosine 5’-triphosphate, while reduction can result in the formation of adenosine monophosphate .
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-diphosphate magnesium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various biochemical assays and studies involving energy metabolism.
Industry: It is used in the production of various pharmaceuticals and as a supplement in cell culture media.
Wirkmechanismus
The mechanism of action of adenosine 5’-diphosphate magnesium salt involves its role as a precursor for adenosine 5’-triphosphate biosynthesis. It acts as a weak platelet agonist, specifically targeting the P2Y receptor, which plays a role in platelet aggregation and blood clotting . The compound also participates in energy transfer within cells, facilitating various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-triphosphate magnesium salt: Similar in structure but contains an additional phosphate group, making it a more potent energy carrier.
Adenosine monophosphate: Contains only one phosphate group and is less involved in energy transfer compared to adenosine 5’-diphosphate.
Uniqueness
Adenosine 5’-diphosphate magnesium salt is unique due to its specific role in energy metabolism and its ability to act as a precursor for adenosine 5’-triphosphate. Its interaction with magnesium ions enhances its stability and functionality in biological systems .
Eigenschaften
Molekularformel |
C10H13MgN5O10P2 |
|---|---|
Molekulargewicht |
449.49 g/mol |
IUPAC-Name |
magnesium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2 |
InChI-Schlüssel |
SVSKFMJQWMZCRD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)

![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)




![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)




